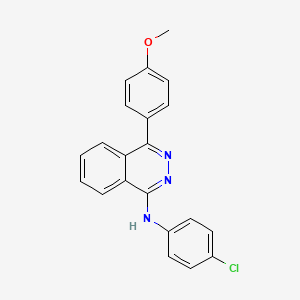![molecular formula C22H23N3O3 B11655732 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one](/img/structure/B11655732.png)
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that combines several functional groups, including a dimethylamino group, an ethyl group, a hydroxy group, and a benzodiazole moiety
Preparation Methods
The synthesis of 8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate specific transformations .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the benzodiazole moiety can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and chromenone-based molecules. Compared to these compounds, 8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
- 6-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-8-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
- 8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-PHENYL-1H-PYRAZOL-4-YL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C22H23N3O3/c1-5-13-10-14-20(27)16(12-28-21(14)15(19(13)26)11-24(2)3)22-23-17-8-6-7-9-18(17)25(22)4/h6-10,12,26H,5,11H2,1-4H3 |
InChI Key |
SEOOJQZAXYFUBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11655653.png)
![N-benzyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11655654.png)
![(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11655660.png)
![(5Z)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655664.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11655669.png)

![4-(4-Chlorophenyl)-1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11655678.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11655681.png)
![Dimethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11655692.png)
![11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11655694.png)
![N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B11655701.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11655716.png)
![2-{[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11655718.png)
![Diethyl 1-(4-ethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11655722.png)
